Superior Potency vs. Capsazepine in Native TRPV1 Receptor Blockade Across Multiple Ganglia Types
In a direct head-to-head comparison using native rat neuronal cultures, A-425619 demonstrated 23- to 55-fold greater potency than capsazepine in blocking capsaicin-evoked responses. Specifically, in dorsal root ganglia (DRG) neurons, A-425619 blocked the 500 nM capsaicin response with an IC50 of 78 nM, whereas capsazepine required an IC50 of 2.63 μM [1]. In trigeminal ganglia (TG) neurons, A-425619 exhibited an IC50 of 115 nM compared to capsazepine's IC50 of 6.31 μM [1]. This potency advantage extended to N-arachidonoyl-dopamine (NADA)-evoked responses, where A-425619 was approximately 19- to 21-fold more potent than capsazepine in both DRG (A-425619 IC50 = 36 nM; capsazepine IC50 = 741 nM) and TG (A-425619 IC50 = 37 nM; capsazepine IC50 = 708 nM) cultures [1].
| Evidence Dimension | IC50 for blockade of capsaicin-evoked response (native rat neurons) |
|---|---|
| Target Compound Data | DRG: IC50 = 78 nM; TG: IC50 = 115 nM |
| Comparator Or Baseline | Capsazepine: DRG IC50 = 2,630 nM (2.63 μM); TG IC50 = 6,310 nM (6.31 μM) |
| Quantified Difference | A-425619 is 34-fold (DRG) and 55-fold (TG) more potent than capsazepine |
| Conditions | Primary cultures of rat dorsal root ganglia and trigeminal ganglia neurons; 500 nM capsaicin stimulation; calcium imaging assay |
Why This Matters
This native neuron data demonstrates that A-425619 maintains its potency advantage over capsazepine in physiologically relevant neuronal systems, not just recombinant expression systems, making it the superior choice for ex vivo and tissue-level TRPV1 pharmacology studies.
- [1] McDonald HA, Neelands TR, Bianchi BR, Han P, Banfor PN, Faltynek CR, Moreland RB. Characterization of A-425619 at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia. Eur J Pharmacol. 2008;596(1-3):62-69. View Source
